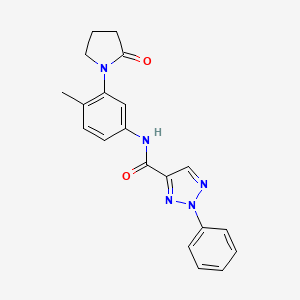
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of triazoles contribute to their diverse pharmacological properties, making them valuable in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.42 g/mol |
| CAS Number | 1206985-86-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives often exhibit mechanisms such as:
- Enzyme Inhibition : Triazoles can inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing signaling pathways critical for cellular functions.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce programmed cell death in cancer cells through the activation of apoptotic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives similar to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2H-triazole compounds. For instance, a series of 1,2,3-triazole hybrids demonstrated significant antitumor activity against non-small-cell lung cancer (NSCLC) cell lines, with some compounds showing IC50 values as low as 6.06 μM . These findings indicate that modifications in the triazole structure can enhance potency against specific cancer types.
Antimicrobial Activity
Triazoles have also been evaluated for their antimicrobial properties. Research suggests that certain triazole derivatives exhibit effective antibacterial and antifungal activities. For example, compounds containing the triazole moiety have shown promising results against various pathogens with minimum inhibitory concentrations (MICs) indicating strong efficacy .
Case Study 1: Anticancer Evaluation
A study conducted on novel 1,2,3-triazole hybrids revealed that specific modifications led to enhanced cytotoxicity against H460 lung cancer cells. The most potent compound from this series exhibited an IC50 value of 6.06 μM and was found to induce apoptosis by increasing reactive oxygen species (ROS) production and activating apoptotic markers such as LC3 and γ-H2AX .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on isatin-semicarbazone tethered 1,2,3-triazole compounds demonstrated significant antibacterial activity against E. coli, with an MIC value of 0.0063 μmol/mL . This underscores the potential for triazole derivatives in developing new antimicrobial agents.
Summary of Research Findings
属性
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-14-9-10-15(12-18(14)24-11-5-8-19(24)26)22-20(27)17-13-21-25(23-17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKPCARQHAXZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














